SIRT2 Inhibitory Potency: Ortho-Difluoromethoxy vs. Meta-Bromo Substitution
No direct SIRT2 inhibition data for 4-(azepan-1-ylsulfonyl)-N-(2-(difluoromethoxy)phenyl)benzamide has been reported in peer-reviewed literature or public databases as of mid-2026. The closest characterized analog, AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide), inhibits recombinant SIRT2 with an IC₅₀ of 15.5 µM and is >2.5-fold selective over SIRT1/SIRT3 [1]. Another analog, AK-1 (3-(azepane-1-sulfonyl)-N-(3-nitrophenyl)benzamide), exhibits an IC₅₀ of 12.5 µM . The target compound replaces the meta-bromo with an ortho-difluoromethoxy group and shifts the sulfonyl position from 3- to 4-, both of which are predicted to alter the binding pose within the SIRT2 active site based on molecular docking studies of the azepane-sulfonyl benzamide series [2]. Without direct head-to-head enzymatic data, no quantitative potency comparison can be made.
| Evidence Dimension | SIRT2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (no published data) |
| Comparator Or Baseline | AK-7: IC₅₀ = 15.5 µM (SIRT2); AK-1: IC₅₀ = 12.5 µM (SIRT2) |
| Quantified Difference | Unknown — direct data absent |
| Conditions | Recombinant human SIRT2 deacetylation assay; AK-7 tested at 37 °C with Fluor de Lys substrate [1] |
Why This Matters
Procurement decisions cannot assume that the 4-sulfonyl/ortho-difluoromethoxy substitution pattern preserves SIRT2 potency equivalent to AK-7 or AK-1; experimental validation is mandatory.
- [1] Taylor DM, Maxwell MM, Luthi-Carter R, Kazantsev AG. A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chem Biol. 2011;6(6):540-546. View Source
- [2] Moniot S, Schutkowski M, Steegborn C. Crystal structure analysis of human Sirt2 in complex with a selective inhibitor. J Struct Biol. 2013;182(2):136-143. View Source
